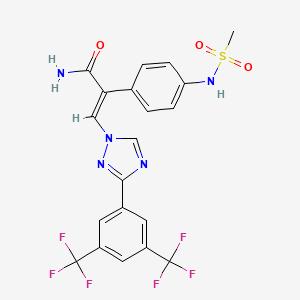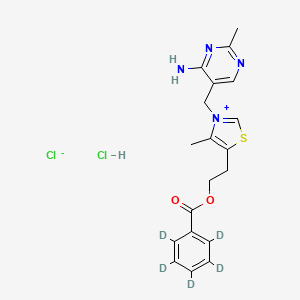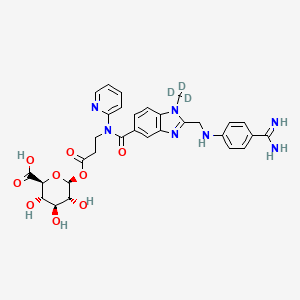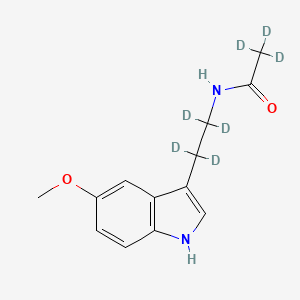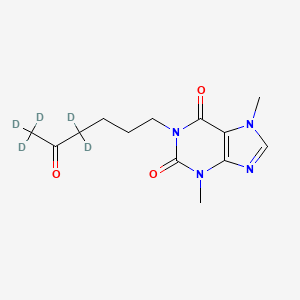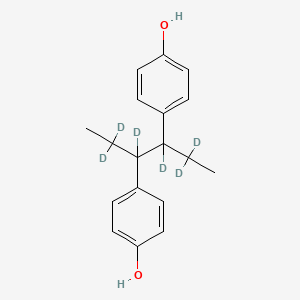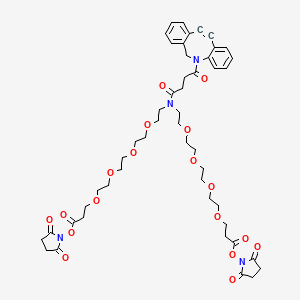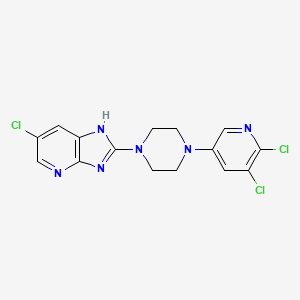
HIV-1 inhibitor-38
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV-1 inhibitor-38 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the viral replication cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-38 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional group modifications: The core structure is then modified by introducing various functional groups through reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
HIV-1 inhibitor-38 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents onto the core structure of this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity.
Applications De Recherche Scientifique
HIV-1 inhibitor-38 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule to study the mechanisms of integrase inhibition and to develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the biological pathways involved in HIV-1 replication and to identify potential targets for antiviral therapy.
Medicine: The compound is evaluated in preclinical and clinical studies for its potential as a therapeutic agent for treating HIV-1 infections.
Industry: this compound serves as a lead compound for the development of new antiviral drugs and formulations.
Mécanisme D'action
HIV-1 inhibitor-38 exerts its effects by binding to the integrase enzyme of HIV-1. This binding prevents the enzyme from catalyzing the integration of viral DNA into the host genome. The molecular targets involved include the active site of the integrase enzyme and specific amino acid residues critical for its catalytic activity. By blocking this essential step in the viral life cycle, this compound effectively inhibits viral replication and reduces the viral load in infected individuals.
Comparaison Avec Des Composés Similaires
HIV-1 inhibitor-38 is compared with other integrase inhibitors such as raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir. While these compounds share a similar mechanism of action, this compound is unique due to its distinct chemical structure and potentially improved pharmacokinetic properties. The following table highlights some key differences:
| Compound | Unique Features |
|---|---|
| Raltegravir | First FDA-approved integrase inhibitor |
| Elvitegravir | Requires boosting with cobicistat |
| Dolutegravir | High barrier to resistance |
| Bictegravir | Co-formulated with emtricitabine and tenofovir |
| Cabotegravir | Long-acting injectable formulation |
| This compound | Novel chemical structure, potential for improved pharmacokinetics |
Propriétés
Formule moléculaire |
C15H13Cl3N6 |
|---|---|
Poids moléculaire |
383.7 g/mol |
Nom IUPAC |
6-chloro-2-[4-(5,6-dichloropyridin-3-yl)piperazin-1-yl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C15H13Cl3N6/c16-9-5-12-14(20-7-9)22-15(21-12)24-3-1-23(2-4-24)10-6-11(17)13(18)19-8-10/h5-8H,1-4H2,(H,20,21,22) |
Clé InChI |
QJCZBXWNWNYDBM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC(=C(N=C2)Cl)Cl)C3=NC4=C(N3)C=C(C=N4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



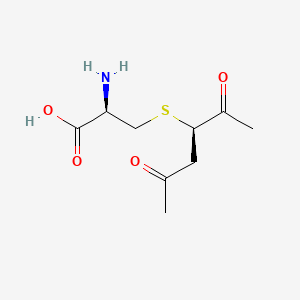
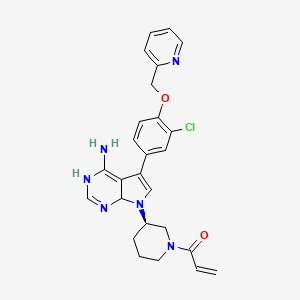
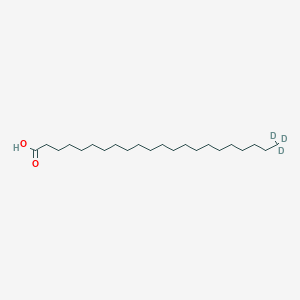
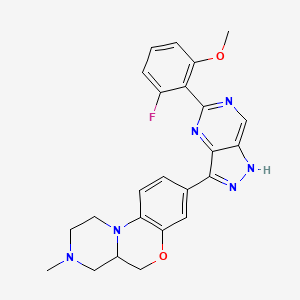
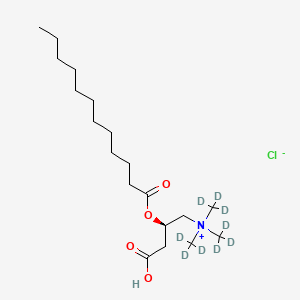
![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)
